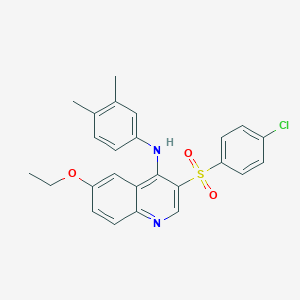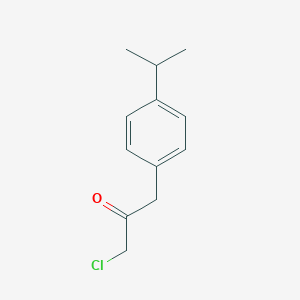![molecular formula C22H27N3O4S B2812223 {2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine CAS No. 1322249-99-9](/img/structure/B2812223.png)
{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-trimethylphenyl)amine is a complex organic molecule featuring an indole moiety, a hydroxyimino group, and a methylsulfonyl group attached to a trimethylphenylamine structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-trimethylphenyl)amine typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the indole derivative with hydroxylamine under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the indole compound.
Sulfonylation: The methylsulfonyl group is typically introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated indole derivative with 2,4,6-trimethylphenylamine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Coupling Reactions: The compound can engage in coupling reactions, forming larger molecular structures or conjugates with other bioactive molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Coupling: EDCI or DCC (dicyclohexylcarbodiimide) are commonly used coupling reagents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Coupling: Larger conjugated molecules or bioactive conjugates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. The indole moiety is known for its presence in many bioactive molecules, suggesting possible applications in drug development for conditions such as cancer, inflammation, and microbial infections.
Medicine
In medicine, the compound’s potential anti-inflammatory, anticancer, and antimicrobial properties are of particular interest. Research is ongoing to explore its efficacy and safety in preclinical and clinical settings.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it suitable for use in sensors or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of {2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-trimethylphenyl)amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The hydroxyimino group may participate in redox reactions, influencing cellular oxidative stress levels. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Uniqueness
The uniqueness of {2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-trimethylphenyl)amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, sets it apart from other indole derivatives, potentially offering unique redox and binding properties.
This comprehensive overview highlights the significance and potential applications of {2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-trimethylphenyl)amine in various scientific fields. Further research and development could unlock new uses and enhance our understanding of this intriguing compound.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-9-16(2)22(17(3)10-15)25(30(4,28)29)14-19(26)13-24-12-18(11-23-27)20-7-5-6-8-21(20)24/h5-12,19,26-27H,13-14H2,1-4H3/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUDFYNZJVQJFU-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CN2C=C(C3=CC=CC=C32)C=NO)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CN2C=C(C3=CC=CC=C32)/C=N/O)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2812141.png)
![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)

![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2812157.png)

![6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2812160.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

